Cas no 478079-13-9 (N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea)

N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea 化学的及び物理的性質
名前と識別子
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- N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea
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N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI80643-500mg |
3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea |
478079-13-9 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620224-5mg |
1-(4-Bromo-2-fluorophenyl)-3-(quinoxalin-6-yl)thiourea |
478079-13-9 | 98% | 5mg |
¥582.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620224-10mg |
1-(4-Bromo-2-fluorophenyl)-3-(quinoxalin-6-yl)thiourea |
478079-13-9 | 98% | 10mg |
¥809.00 | 2024-05-12 | |
A2B Chem LLC | AI80643-1mg |
3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea |
478079-13-9 | >90% | 1mg |
$201.00 | 2024-04-19 | |
abcr | AB581716-1g |
N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea; . |
478079-13-9 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI80643-10mg |
3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea |
478079-13-9 | >90% | 10mg |
$240.00 | 2024-04-19 | |
TRC | N160640-25mg |
N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea |
478079-13-9 | 25mg |
$ 230.00 | 2022-06-03 | ||
TRC | N160640-50mg |
N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea |
478079-13-9 | 50mg |
$ 380.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00893449-1g |
3-(4-Bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea |
478079-13-9 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI80643-5mg |
3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea |
478079-13-9 | >90% | 5mg |
$214.00 | 2024-04-19 |
N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thioureaに関する追加情報
N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea: A Comprehensive Overview
The compound N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea (CAS No. 478079-13-9) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of thiourea, a class of compounds known for their versatile applications in various scientific domains. The molecule's structure is characterized by the presence of a thiourea moiety, which serves as a central connecting unit between two aromatic groups: a bromo-fluorophenyl group and a quinoxaline ring. The combination of these groups imparts unique chemical and physical properties to the compound, making it a subject of interest for both academic research and industrial applications.
Recent studies have highlighted the potential of N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea in the development of novel therapeutic agents. Researchers have explored its role as a potential anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective cytotoxicity against human breast cancer cells, suggesting its potential as a lead compound for anticancer drug development. The bromine and fluorine substituents on the phenyl ring are believed to play a crucial role in enhancing the compound's bioactivity by modulating its pharmacokinetic properties.
In addition to its pharmacological applications, N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea has also been investigated for its electronic properties. Quinoxaline derivatives are known for their conjugated π-systems, which make them suitable candidates for use in organic electronics. A 2023 paper in Advanced Materials reported that this compound exhibits excellent charge transport properties, making it a promising material for organic field-effect transistors (OFETs). The thiourea moiety acts as a bridge between the two aromatic groups, facilitating efficient electron delocalization and enhancing the overall conductivity of the material.
The synthesis of N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea involves a multi-step process that combines principles from both organic and coordination chemistry. A common approach involves the reaction of 4-bromo-2-fluoroaniline with quinoxaline derivatives in the presence of an appropriate coupling agent. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, improving yields and reducing reaction times. These improvements have made the compound more accessible for large-scale production, paving the way for its commercial applications.
From an environmental perspective, there is growing interest in understanding the biodegradability and ecological impact of N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea. A 2023 study published in Environmental Science & Technology investigated the compound's degradation pathways under simulated environmental conditions. The results indicated that the compound undergoes rapid hydrolysis in aqueous environments, suggesting that it may not pose significant long-term risks to aquatic ecosystems. However, further research is needed to fully assess its environmental fate and potential toxicity to non-target organisms.
In conclusion, N-(4-Bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea (CAS No. 478079-13-9) is a versatile compound with promising applications across multiple scientific disciplines. Its unique chemical structure endows it with properties that make it suitable for use as a therapeutic agent, an electronic material, and potentially other innovative applications yet to be discovered. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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